Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazole derivative with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Cyclohexene-1-carbonyl group attachment: This is typically done via acylation reactions, where the piperidine derivative is reacted with cyclohexene-1-carbonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-[1-(cyclohexylcarbonyl)piperidin-4-yl]pyrazole-4-carboxylate
- Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate is unique due to its specific structural features, such as the presence of the cyclohexene-1-carbonyl group and the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-2-25-18(24)15-12-20-22(16(15)19)14-8-10-21(11-9-14)17(23)13-6-4-3-5-7-13/h6,12,14H,2-5,7-11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDHQJHRMZPFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCN(CC2)C(=O)C3=CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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